REACTION_CXSMILES
|
[CH:1]1([C:4]([OH:6])=[O:5])[CH2:3][CH2:2]1.[C:7]1([CH2:13][CH2:14]O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[CH:1]1([C:4]([O:6][CH2:14][CH2:13][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[O:5])[CH2:3][CH2:2]1 |f:2.3.4|
|
Name
|
1-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
258.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)O
|
Name
|
|
Quantity
|
366.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCO
|
Name
|
tin oxalate
|
Quantity
|
1.14 g
|
Type
|
catalyst
|
Smiles
|
C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Type
|
CUSTOM
|
Details
|
The rate of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The air was removed with three cycles of evacuation/nitrogen-fill
|
Type
|
CUSTOM
|
Details
|
the nitrogen sparge
|
Type
|
DISTILLATION
|
Details
|
After a 2-h hold, 78.0 g of distillate had been collected
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 180° C.
|
Type
|
DISTILLATION
|
Details
|
an additional 9.6 g of distillate was collected
|
Type
|
TEMPERATURE
|
Details
|
Finally, the temperature was increased to 190° C.
|
Type
|
WAIT
|
Details
|
held for 2 h
|
Duration
|
2 h
|
Type
|
DISTILLATION
|
Details
|
an additional 8.6 g of distillate was collected
|
Type
|
CUSTOM
|
Details
|
The excess 2-phenylethanol (12.4% by GLC) and cyclopropanecarboxylic acid (0.82% by GLC) were removed by vacuum distillation through a 15-cm Vigreux column at 95-135° C. (10 torr) in a 101-g forecut
|
Type
|
DISTILLATION
|
Details
|
The crude product was distilled at 136-139° C. (10 torr) through a 15-cm Vigreux column
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C(=O)OCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 410 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |